molecular formula C14H11NO2 B14635348 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- CAS No. 54023-73-3

2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino-

Cat. No.: B14635348
CAS No.: 54023-73-3
M. Wt: 225.24 g/mol
InChI Key: PBIJFJHLHBBUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino-: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexadienone ring with an imino group attached to a para-acetylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- typically involves the reaction of 2,5-cyclohexadien-1-one with p-acetylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: Its reactivity with biological molecules makes it a useful tool for probing biochemical pathways .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2,5-Cyclohexadien-1-one, 4-diazo-
  • 2,4-Cyclohexadien-1-one
  • 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-

Comparison: Compared to these similar compounds, 2,5-Cyclohexadien-1-one, 4-(p-acetylphenyl)imino- is unique due to its specific imino and acetyl substituents. These functional groups confer distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

54023-73-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-(4-acetylphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H11NO2/c1-10(16)11-2-4-12(5-3-11)15-13-6-8-14(17)9-7-13/h2-9H,1H3

InChI Key

PBIJFJHLHBBUFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.